molecular formula C11H15N5O4S B12069530 (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine CAS No. 897-42-7

(S)-5'-Deoxy-5'-(methylsulfinyl)adenosine

Cat. No.: B12069530
CAS No.: 897-42-7
M. Wt: 313.34 g/mol
InChI Key: WXOJULRVRHWMGT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOJULRVRHWMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

897-42-7
Record name (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- involves its interaction with specific enzymes and metabolic pathways. One key enzyme is 5’-deoxy-5’-methylthioadenosine phosphorylase, which catalyzes the cleavage of the compound, leading to the production of adenine and other metabolites . This process is crucial in the regulation of polyamine metabolism and other cellular functions.

Comparison with Similar Compounds

Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- can be compared with other similar compounds such as:

The uniqueness of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- lies in its specific structural configuration and the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.

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